molecular formula C8H11F3N2O2 B12276351 3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid

3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid

Cat. No.: B12276351
M. Wt: 224.18 g/mol
InChI Key: YGLATEGGVDJYJL-UHFFFAOYSA-N
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Description

3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid is a compound with the molecular formula C8H11F3N2O2 and a molecular weight of 224.18 g/mol . This compound is a combination of 3-aminocyclopentane-1-carbonitrile and trifluoroacetic acid, which are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminocyclopentane-1-carbonitrile; trifluoroacetic acid typically involves the reaction of 3-aminocyclopentane-1-carbonitrile with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-aminocyclopentane-1-carbonitrile; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid is unique due to its combination of an amino group and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its significance .

Properties

Molecular Formula

C8H11F3N2O2

Molecular Weight

224.18 g/mol

IUPAC Name

3-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N2.C2HF3O2/c7-4-5-1-2-6(8)3-5;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7)

InChI Key

YGLATEGGVDJYJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C#N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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